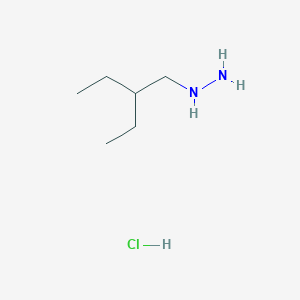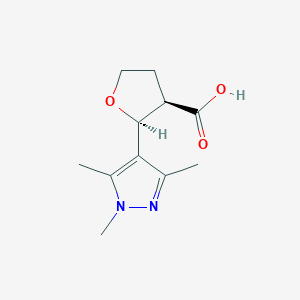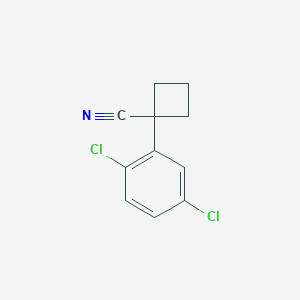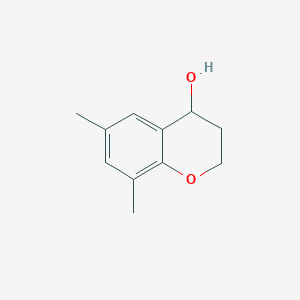
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol . . This compound is characterized by a pyrrolidine ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine-1,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of ester and ketone groups allows it to undergo nucleophilic and electrophilic reactions, facilitating its role in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific combination of ester and ketone groups, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H11NO5 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
dimethyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5H,3-4H2,1-2H3 |
Clave InChI |
UWIOYHMTJGFRTD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN(CC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)



![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)







